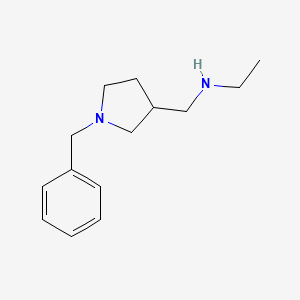

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

描述

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with an ethylamine substituent at the 3-position of the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.

Another approach involves the use of 1-benzyl-3-pyrrolidinylmethanol as a starting material. This compound can be reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups onto the aromatic ring.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Acylation: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride).

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Functionalized benzyl derivatives.

Acylation: Amides.

科学研究应用

Pharmaceutical Development

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is primarily studied for its role as a precursor in the synthesis of various pharmaceutical agents. It has been implicated in the development of compounds that target specific biological pathways, particularly in the treatment of neurological disorders and cancer.

Case Study:

A study investigated the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this compound as a starting material. These derivatives were shown to inhibit protein kinases, such as Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The findings indicated potential therapeutic applications for autoimmune diseases and cancer treatment .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its structural features allow it to act as a modulator of protein activity, providing insights into cellular mechanisms.

Example Application:

Research has demonstrated that derivatives of this compound can selectively inhibit certain kinases involved in cell proliferation and survival, making them valuable tools for understanding cancer biology .

Nanotechnology in Medicine

Recent advancements have seen the incorporation of this compound into nanocarriers for targeted drug delivery systems. This application enhances the bioavailability and efficacy of therapeutic agents.

Research Findings:

Studies have shown that nanoparticles modified with this compound can improve the delivery of anticancer drugs to tumor sites, thereby reducing systemic toxicity and enhancing therapeutic outcomes .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Synthesis precursor for drugs targeting neurological disorders and cancer | Inhibition of JAK3 for autoimmune disease treatment |

| Biochemical Assays | Modulator of protein activity for enzyme interaction studies | Investigating kinase inhibition in cancer cells |

| Nanotechnology | Enhancing drug delivery systems through nanoparticle modification | Targeted delivery of anticancer therapeutics |

作用机制

The mechanism of action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

相似化合物的比较

Similar Compounds

(1-Benzyl-pyrrolidin-3-yl)-methyl-amine: Similar structure but lacks the ethylamine substituent.

(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: Similar structure with an isopropyl group instead of an ethylamine group.

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: Similar structure with a cyclopropyl group instead of an ethylamine group.

Uniqueness

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is unique due to the presence of both a benzyl group and an ethylamine substituent on the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.

生物活性

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, also known by its CAS number 91189-07-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on cancer cell viability and its mechanism of action, supported by case studies and relevant research findings.

- Molecular Formula : C14H22N2

- Molecular Weight : 218.34 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through in vitro assays on breast cancer cell lines such as MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).

Case Study: MDA-MB-231 and MCF-7 Cell Lines

A series of experiments evaluated the effect of this compound on cell viability using MTT assays. The results indicated varying degrees of cytotoxicity depending on concentration:

| Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | Significant decrease | Minimal effect |

| 25 | Moderate decrease | Moderate decrease |

| 50 | Noticeable decrease | Significant decrease |

| 100 | High decrease | High decrease |

The compound demonstrated a significant reduction in cell viability at concentrations above 25 µM for the MDA-MB-231 line, suggesting its potential as a therapeutic agent against aggressive breast cancers .

The mechanism through which this compound exerts its effects may involve interactions with specific cellular pathways. The pyrrolidine ring structure is known to enhance binding affinity to various biological targets, including enzymes and receptors involved in cell proliferation and survival.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the pyrrolidine structure can significantly impact biological activity. For example, the introduction of different substituents on the benzyl group or variations in the ethyl amine chain can alter the compound's affinity for target proteins, potentially enhancing its anticancer properties .

属性

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNWWPARHIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408589 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-07-0 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。